1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that pyrazole derivatives can undergo nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift, resulting in the formation of various pyrazole derivatives . This process may influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 23631 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that 1-methyl-3,5-diphenyl-4,5-dihydro-1h-pyrazole may also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their function and distribution in the body .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses . These interactions contribute to its anti-inflammatory and analgesic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites produced can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound can also influence the activity of enzymes involved in oxidative stress and inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of chalcones with hydrazine derivatives. For instance, the reaction of chalcones with hydrazine hydrate in the presence of acetic acid under reflux conditions yields the desired pyrazole derivative . Another method involves the use of aminoguanidine hydrochloride and chalcones under ultrasonic irradiation, which provides a high-yielding and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. The use of heterogeneous catalysts, such as Amberlyst-70, has been explored to enhance the efficiency and eco-friendliness of the process . These methods ensure high yields and purity of the final product, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the methyl group at the 1-position.
1-methyl-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks one phenyl group at the 5-position.
1-methyl-3,5-diphenyl-1H-pyrazole: Lacks the dihydro functionality at the 4,5-positions.
Uniqueness
1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-3,4-dihydropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPZVVRXUMEVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438952 | |
Record name | 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19268-74-7 | |
Record name | 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main biological activity of the 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles discussed in the research?
A1: The research focuses on the ability of these compounds to act as inhibitors of human monoamine oxidase B (hMAO-B) [, ]. Thirty different derivatives of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles were synthesized and tested for their inhibitory activity against both hMAO isoforms (hMAO-A and hMAO-B).
Q2: How does the structure of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles influence their hMAO-B inhibitory activity?
A2: While the provided abstracts don't delve into specific structure-activity relationships, they highlight that the synthesized compounds were designed with variations in their structures [, ]. This suggests a planned investigation into how different substituents on the core 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold affect their interaction with hMAO-B and, consequently, their inhibitory potency. Full details of the structure-activity relationship would likely be found within the complete research articles.
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